

Linifanib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Linifanib

CAS No.: 796967-16-3

Cat. No.: S548042

[Get Quote](#)

Linifanib Pharmacokinetic Parameters

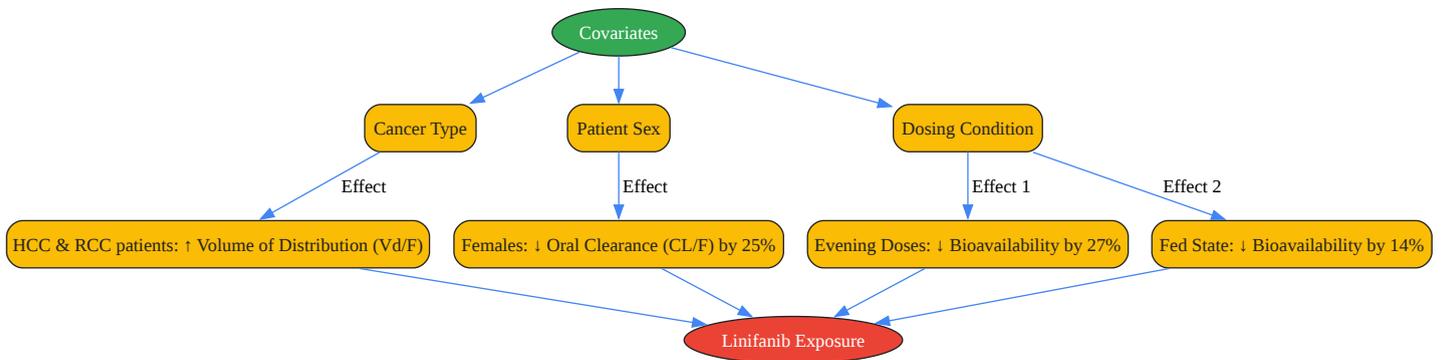
The following table consolidates quantitative pharmacokinetic data for **linifanib** from various clinical studies.

Parameter	Value(s)	Study Details
Recommended Phase 2 Dose	0.25 mg/kg/day or 17.5 mg fixed dose [1] [2]	Established in solid tumor trials; fixed dose adopted later.
Absorption (T_{max})	~3 hours [2] [3]	Time to maximum plasma concentration.
Elimination Half-life ($t_{1/2}$)	~1 day (13.9 - 23.1 hours) [2] [3]	Estimated effective half-life at steady state.
Apparent Clearance (CL/F)	2.8 L/h (SD \pm 1.2 L/h) [2]	Mean oral plasma clearance.
Effect of High-Fat Food	$\downarrow C_{max}$ by 43%; \downarrow AUC by 20% [2]	Administration under fed conditions decreases bioavailability.

Parameter	Value(s)	Study Details
Diurnal Variation (AM vs PM)	PM dosing: ↓ bioavailability by 27% [4]	Morning dosing results in higher exposure.
Protein Binding	Binds to Site II of Bovine Serum Albumin (BSA) [5]	Interaction involves hydrogen bonds and van der Waals forces; spontaneous and stable.

Key Factors Influencing Linifanib Exposure

A population pharmacokinetic analysis identified several covariates that significantly impact **linifanib** exposure in patients. The relationships are summarized in the diagram below.



[Click to download full resolution via product page](#)

Key covariates affecting **linifanib** pharmacokinetics identified through population modeling [4].

Research Methodologies and Protocols

Here are the experimental approaches used in key pharmacokinetic and interaction studies.

Population Pharmacokinetic Modeling

- **Objective:** To characterize population pharmacokinetics and identify significant covariates [4].
- **Software:** NONMEM [1] [4] [3].
- **Data:** 7,351 plasma concentrations from 1,010 cancer patients across 13 studies [4].
- **Model:** A two-compartment model with first-order absorption and disposition best described the data [4].
- **Covariate Screening:** Included cancer type, co-medications, demographic factors (age, sex, weight), liver function markers, and administration conditions (fasted/fed, time of day) [4] [3].

Protein-Binding Study via Fluorescence Quenching

- **Objective:** To understand the interaction between **linifanib** and Bovine Serum Albumin (BSA) as a model for human serum albumin binding [5].
- **Apparatus:** JASCO spectrofluorometer and UV–visible spectrophotometer [5].
- **Protocol:**
 - A fixed concentration of BSA (1.5 μM) was titrated with increasing concentrations of **linifanib** (0–6.4 μM).
 - Fluorescence emission spectra (300–500 nm) were recorded at an excitation wavelength of 280 nm at three different temperatures (288, 300, 308 K).
 - The inner filter effect was corrected mathematically.
 - Data were analyzed using the Stern-Volmer equation to determine the quenching mechanism (static) and calculate binding constants and thermodynamic parameters (ΔG , ΔH , ΔS) [5].
- **Molecular Docking:** Performed using Molecular Operating Environment (MOE) software with the BSA crystal structure (PDB ID: 4OR0) to predict the binding site and interactions [5].

Research Implications and Conclusions

- **Dosing Strategy:** Evidence supported a transition from weight-based (0.25 mg/kg) to a fixed daily dose of 17.5 mg to reduce pharmacokinetic variability [1] [2] [3].
- **Clinical Guidance:** Studies concluded that no dose adjustment is needed based on renal function (creatinine clearance), but the effect of severe hepatic impairment was not fully established [3].
- **Metabolism:** A carboxylate derivative (A-849529) was identified as a major metabolite, suggesting oxidation by cytochrome P450 enzymes plays a key role in **linifanib**'s metabolism [2]. However, the

specific enzymes involved and the full metabolic pathway are not detailed in the available literature.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced ... [pmc.ncbi.nlm.nih.gov]
2. Linifanib - PMC [pmc.ncbi.nlm.nih.gov]
3. Exposure-Response (Safety) Analysis to Identify Linifanib ... [sciencedirect.com]
4. Pooled population pharmacokinetic analysis of phase I, II and III... [pubmed.ncbi.nlm.nih.gov]
5. Spectrophotometric and molecular modelling studies on in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Linifanib pharmacokinetics and metabolism studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548042#linifanib-pharmacokinetics-and-metabolism-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com